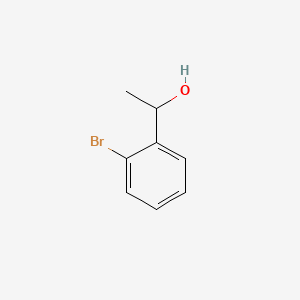

1-(2-Bromophenyl)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10988. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313058 | |

| Record name | 1-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-56-3 | |

| Record name | 1-(2-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2-Bromophenyl)ethanol from 2-Bromoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromophenyl)ethanol from 2-bromoacetophenone, a key transformation in the generation of valuable intermediates for pharmaceutical and materials science applications. This document details various synthetic methodologies, including standard reduction, catalytic hydrogenation, and enantioselective approaches, complete with experimental protocols and characterization data.

Introduction

The reduction of α-haloketones, such as 2-bromoacetophenone, to their corresponding halohydrins is a fundamental process in organic synthesis. The resulting product, this compound, possesses two reactive centers—a hydroxyl group and a carbon-bromine bond—making it a versatile building block for the synthesis of more complex molecules, including amino alcohols and epoxides, which are common motifs in biologically active compounds. This guide explores several reliable methods for this conversion, offering both racemic and stereoselective pathways to cater to diverse research and development needs.

Synthetic Methodologies

The conversion of 2-bromoacetophenone to this compound is primarily achieved through the reduction of the carbonyl group. The choice of reducing agent and reaction conditions dictates the outcome, including yield, purity, and, in the case of asymmetric synthesis, the enantiomeric excess (ee).

Standard Reduction with Sodium Borohydride

A straightforward and high-yielding method for the synthesis of racemic this compound involves the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent for aldehydes and ketones.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the reduction of 2-bromoacetophenone. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, utilizing molecular hydrogen as the reductant. For challenging reductions, higher pressures and temperatures may be required[1].

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, particularly in drug development, where stereochemistry plays a crucial role in pharmacological activity. Both biocatalytic and chemocatalytic methods have been successfully employed.

Microbial or enzymatic reduction offers a green and highly selective route to chiral alcohols. Organisms from genera such as Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces have been shown to reduce substituted acetophenones to the corresponding (S)-alcohols with high yields and excellent enantioselectivity[2][3].

Alternatively, asymmetric reduction can be achieved using chiral catalysts, such as oxazaborolidines derived from amino acids like (S)-proline. These catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, facilitate the enantioselective reduction of prochiral ketones with borane[4][5].

Quantitative Data Summary

The following tables summarize the quantitative data associated with the various synthetic methods for producing this compound.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Standard Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 1 - 2 | >90 | N/A (racemic) |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol | RT | 2 - 4 | Variable | N/A (racemic) |

| Enantioselective Reduction (Biocatalytic) | Candida tropicalis | Water | 25-40 | - | >90 | >99 (S)-isomer |

| Enantioselective Reduction (Chemocatalytic) | (S)-proline derived oxazaborolidine/BH₃ | THF | RT | - | Good | 91-98 (R)-isomer |

Table 1: Comparison of Synthetic Methods for this compound.

Experimental Protocols

Protocol 1: Reduction of 2-Bromoacetophenone using Sodium Borohydride

This protocol describes a standard method for the synthesis of racemic this compound.

Materials:

-

2-Bromoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient[6][7][8].

Protocol 2: Catalytic Hydrogenation using Pd/C

This protocol outlines the general procedure for the catalytic hydrogenation of 2-bromoacetophenone.

Materials:

-

2-Bromoacetophenone

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask suitable for hydrogenation, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. For more challenging reductions, the reaction may require higher hydrogen pressure and temperature[1].

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography as described in Protocol 4.1.

Protocol 3: Enantioselective Reduction using Candida tropicalis

This protocol provides a method for the synthesis of (S)-1-(2-bromophenyl)ethanol using a biocatalyst.

Materials:

-

2-Bromoacetophenone

-

Candida tropicalis (e.g., MTCC 5158)

-

Culture medium (e.g., yeast extract, peptone, dextrose)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Cultivate Candida tropicalis in a suitable culture medium.

-

Harvest the cells by centrifugation and wash with phosphate buffer.

-

Prepare a suspension of the resting cells in the phosphate buffer.

-

Add 2-bromoacetophenone to the cell suspension.

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.

-

After the desired conversion is reached, extract the product with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (S)-1-(2-bromophenyl)ethanol[3].

-

Purify as needed by column chromatography.

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58-7.64 (m, 1H), 7.26-7.35 (m, 3H), 5.15 (q, J=6.4 Hz, 1H), 2.05 (br s, 1H), 1.48 (d, J=6.4 Hz, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.8, 131.5, 128.5, 127.5, 127.2, 121.1, 69.8, 25.2. |

| IR (thin film, cm⁻¹) | ν 3356 (O-H stretch), 3060, 2975, 2929, 1593, 1489, 1441, 1086, 1025, 824, 754. |

Table 2: Spectroscopic Data for this compound.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

Enantioselective Reduction Logic

This diagram outlines the decision-making process for selecting an enantioselective reduction method.

Caption: Logic for choosing an enantioselective method.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

A Technical Guide to the Asymmetric Reduction of 2-Bromoacetophenone to (R)-1-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the asymmetric reduction of 2-bromoacetophenone to its chiral alcohol, (R)-1-(2-Bromophenyl)ethanol, a valuable building block in the synthesis of pharmaceuticals. The guide details various methodologies, including biocatalytic and chemocatalytic approaches, and provides comprehensive experimental protocols and quantitative data to aid in the selection and implementation of the most suitable synthetic route.

Introduction

The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern asymmetric synthesis. (R)-1-(2-Bromophenyl)ethanol is a key chiral intermediate for various active pharmaceutical ingredients. Achieving high enantiopurity and yield is critical for the economic viability and efficacy of the final drug product. This guide focuses on three prominent methods for this transformation: biocatalytic reduction using alcohol dehydrogenases, and chemocatalytic reductions employing oxazaborolidine (CBS) catalysts and Ruthenium-based catalysts.

Biocatalytic Reduction with Alcohol Dehydrogenases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones, often operating under mild conditions with high enantioselectivity.

Thermoanaerobacter pseudethanolicus Secondary Alcohol Dehydrogenase (TeSADH) Mutants

Mutants of TeSADH have shown considerable promise in the asymmetric reduction of haloacetophenones. Specific mutations can alter the substrate scope and stereoselectivity of the enzyme.

Data Presentation: Asymmetric Reduction of 2-Bromoacetophenone using TeSADH Mutants

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| TeSADH A85G/186A/C295A | 2-Bromoacetophenone | >99 | >99 | S |

| TeSADH P84S/I86A | 2-Bromoacetophenone | >99 | >99 | S |

| TeSADH ΔP84/A85G | 2-Bromoacetophenone | >99 | >99 | S |

| TeSADH I86A | 2-Bromoacetophenone | 71 | >99 | S |

Note: While the cited research predominantly yielded the (S)-enantiomer for unsubstituted 2-bromoacetophenone, mutations in TeSADH have been shown to produce the (R)-alcohol for other substituted haloacetophenones, indicating that engineering for the desired (R)-product is feasible.

Experimental Protocol: Biocatalytic Reduction with TeSADH Mutants

This protocol is a generalized procedure based on published methods for the enzymatic reduction of haloacetophenones.

1. Enzyme Expression and Purification:

-

Transform E. coli cells (e.g., BL21(DE3)) with the expression vector containing the desired TeSADH mutant gene.

-

Grow the transformed cells in a suitable medium (e.g., LB medium) at 37°C until an OD600 of approximately 1.0 is reached.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and incubate for a further 3 hours.

-

Harvest the cells by centrifugation and resuspend in a lysis buffer.

-

Purify the His-tagged enzyme using affinity chromatography (e.g., Ni-NTA).

2. Asymmetric Reduction:

-

In a reaction vessel, combine Tris-HCl buffer (50 mM, pH 7.0), 2-propanol (30% v/v), NADP+ (1.0 mM), and the purified TeSADH mutant (1.6 µM).

-

Add 2-bromoacetophenone (10 mM) to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with shaking (e.g., 180 rpm) for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

3. Product Extraction and Purification:

-

Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

4. Characterization:

-

Determine the enantiomeric excess of the purified (R)-1-(2-Bromophenyl)ethanol using chiral GC or HPLC.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemocatalytic Reduction

Chemocatalytic methods offer a high degree of control and are often more suitable for large-scale synthesis.

Asymmetric Reduction with CBS Oxazaborolidine Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones.[1]

Data Presentation: Typical Performance of CBS Reduction of Acetophenones

| Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| (R)-Methyl-CBS | BH₃·SMe₂ | THF | -78 to RT | High | >95 |

| (R)-Butyl-CBS | BH₃·THF | Toluene | -40 to RT | High | >95 |

Note: Data is generalized for acetophenone derivatives; optimization for 2-bromoacetophenone is recommended.

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

1. Catalyst Preparation (in situ):

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon), add borane dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.5 equivalents) at room temperature.

-

Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

2. Asymmetric Reduction:

-

Cool the catalyst solution to the desired temperature (e.g., -78°C).

-

Slowly add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF to the catalyst mixture.

-

Stir the reaction at this temperature until completion, as monitored by TLC.

3. Work-up and Purification:

-

Carefully quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Asymmetric Hydrogenation with Chiral Ru-Complexes

Noyori-type ruthenium catalysts are highly efficient for the asymmetric hydrogenation of a wide range of ketones, including halogenated acetophenones.

Data Presentation: Typical Performance of Noyori-type Ru Catalysts

| Catalyst | H₂ Pressure (atm) | Solvent | Base | Yield (%) | ee (%) |

| RuCl₂--INVALID-LINK--n | 4-100 | Methanol | - | High | >95 |

| (R,R)-TsDPEN-Ru | (Transfer Hydrogenation) | 2-Propanol | KOH | High | >98 |

Note: Data is generalized for acetophenone derivatives; specific conditions for 2-bromoacetophenone may vary.

Experimental Protocol: Asymmetric Hydrogenation with a Noyori-type Catalyst

1. Catalyst Activation:

-

In a high-pressure reactor, dissolve the chiral Ru-complex (e.g., RuCl₂[(R)-BINAP], 0.1-1 mol%) and 2-bromoacetophenone (1.0 equivalent) in a degassed solvent such as methanol or ethanol.

-

If required by the specific catalyst system, add a base (e.g., potassium tert-butoxide).

2. Hydrogenation:

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-80°C) until the hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC.

3. Work-up and Purification:

-

Carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography.

Visualizing the Workflow and Reaction

General Reaction Scheme

Caption: General scheme for the asymmetric reduction.

Experimental Workflow

Caption: A generalized experimental workflow.

Conclusion

The asymmetric reduction of 2-bromoacetophenone to (R)-1-(2-Bromophenyl)ethanol can be effectively achieved through various catalytic methods. Biocatalytic approaches using engineered enzymes like TeSADH offer high selectivity and mild reaction conditions, though catalyst development may be required to obtain the desired enantiomer. Chemocatalytic methods, particularly those employing CBS oxazaborolidines and Noyori-type Ru-complexes, provide robust and scalable solutions with generally high yields and enantioselectivities. The choice of method will depend on factors such as scale, cost, desired enantiopurity, and available resources. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the development of efficient and selective syntheses of this important chiral building block.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2-Bromophenyl)ethanol, a key intermediate in various synthetic applications, including pharmaceutical research and development.

Core Chemical Properties

This compound is a solid organic compound at room temperature. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5411-56-3 | [1] |

| SMILES | CC(C1=CC=CC=C1Br)O | [1] |

| InChI Key | DZLZSFZSPIUINR-UHFFFAOYSA-N | [1] |

| Melting Point | 54-56 °C (for (R)-enantiomer) | [3] |

| Boiling Point | 243.5 ± 0.0 °C (Predicted) | [3] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow solid | [3] |

Chemical Structure and Identification

The structure of this compound features a benzene ring substituted with a bromine atom and an ethanol group at the ortho position. This arrangement makes it a versatile building block in organic synthesis.

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; Br [label="Br", pos="-2.1,1.2!", fontcolor="#EA4335"]; C7 [label="C", pos="-1.4,-1.2!"]; O [label="O", pos="-2.8,-1.2!", fontcolor="#EA4335"]; H_O [label="H", pos="-3.2,-0.8!", fontcolor="#202124"]; C8 [label="C", pos="-0.7,-2.4!"]; H1_C8 [label="H", pos="-1.1,-2.8!", fontcolor="#202124"]; H2_C8 [label="H", pos="0,-2.8!", fontcolor="#202124"]; H3_C8 [label="H", pos="-0.7,-2.0!", fontcolor="#202124"]; H_C7 [label="H", pos="-1.8,-0.8!", fontcolor="#202124"]; H_C2 [label="H", pos="1.9,-0.4!", fontcolor="#202124"]; H_C3 [label="H", pos="3.1,1.2!", fontcolor="#202124"]; H_C4 [label="H", pos="1.9,2.8!", fontcolor="#202124"]; H_C5 [label="H", pos="-0.5,2.8!", fontcolor="#202124"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- Br; C1 -- C7; C7 -- O; O -- H_O; C7 -- C8; C7 -- H_C7; C2 -- H_C2; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C8 -- H1_C8; C8 -- H2_C8; C8 -- H3_C8; } Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of 2-bromobenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide).

Materials:

-

2-Bromobenzaldehyde

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Anhydrous diethyl ether (or THF)

-

Dry ice (for inert atmosphere, optional)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Methylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, the Grignard reagent is ready for use.

-

Reaction with 2-Bromobenzaldehyde: Dissolve 2-bromobenzaldehyde in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by fractional distillation under reduced pressure.[2]

Purification by Recrystallization

For solid products, recrystallization is a common purification technique.

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol, hexane/ethyl acetate mixtures, and toluene.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound, with its reactive hydroxyl and bromo groups, makes it a valuable intermediate in the synthesis of more complex molecules. The bromine atom can be displaced or used in cross-coupling reactions, while the hydroxyl group can be oxidized, esterified, or used as a directing group.

While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives are of interest in medicinal chemistry. Bromophenols, as a class of compounds, have been investigated for various biological activities, including anticancer properties. For instance, some bromophenol hybrids have been shown to induce apoptosis in cancer cells through the ROS-mediated apoptotic pathway.[4] The this compound moiety can serve as a scaffold to synthesize analogs of biologically active compounds for structure-activity relationship (SAR) studies.

Signaling Pathway Visualization (Hypothetical)

As the direct interaction of this compound with signaling pathways is not documented, a hypothetical diagram is presented below to illustrate a potential workflow for screening its biological activity, a common practice in early-stage drug discovery.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and physical properties. While its direct biological activity and role in cell signaling are not yet established, its utility as a building block in the synthesis of potentially bioactive molecules makes it a compound of interest for researchers in drug discovery and medicinal chemistry. The provided experimental guidelines offer a starting point for its synthesis and purification, enabling further investigation into its potential applications.

References

- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-Bromophenyl)ethanol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Bromophenyl)ethanol. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents predicted spectral data, detailed experimental protocols for acquiring such data, and logical diagrams to illustrate the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected values for chemical shifts (δ), multiplicities, and coupling constants (J). The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The proton assignments correspond to the numbering in the chemical structure diagram provided in Section 3.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α | ~5.25 | Quartet (q) | ~6.5 | 1H |

| H-β | ~1.50 | Doublet (d) | ~6.5 | 3H |

| H-3 | ~7.60 | Doublet of Doublets (dd) | ~7.8, 1.2 | 1H |

| H-4 | ~7.35 | Triplet of Doublets (td) | ~7.5, 1.2 | 1H |

| H-5 | ~7.15 | Triplet of Doublets (td) | ~7.8, 1.8 | 1H |

| H-6 | ~7.55 | Doublet of Doublets (dd) | ~8.0, 1.8 | 1H |

| -OH | Variable (Broad Singlet) | Broad Singlet (br s) | - | 1H |

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2. The carbon assignments correspond to the numbering in the chemical structure diagram provided in Section 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~144.5 |

| C-2 | ~122.0 |

| C-3 | ~129.0 |

| C-4 | ~128.5 |

| C-5 | ~127.8 |

| C-6 | ~133.0 |

| C-α | ~69.5 |

| C-β | ~24.5 |

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following is a generalized protocol for the analysis of a small organic molecule like this compound.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1]

-

Sample Quantity : For ¹H NMR, dissolve 1-5 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is essential. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. The deuterium signal is used by the spectrometer for field-frequency stabilization (locking).[2]

-

Homogenization : Ensure the sample is fully dissolved to form a homogeneous solution. This can be aided by gentle vortexing or sonication in a separate vial before transferring to the NMR tube.

-

Filtration : To remove any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3][4]

-

Tube and Cap : Use clean and dry NMR tubes of good quality to avoid spectral artifacts.[2] After filling, the tube should be securely capped to prevent solvent evaporation.

2.2. NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is typically used.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width : A spectral width of approximately 12-16 ppm is standard for organic molecules.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is often necessary.

-

Spectral Width : A typical spectral width for organic molecules is around 200-240 ppm.

-

-

Data Processing :

-

Apodization : Apply an exponential window function to improve the signal-to-noise ratio.

-

Fourier Transform : Convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing : Manually or automatically correct the phase of the spectrum.

-

Baseline Correction : Correct any distortions in the spectral baseline.

-

Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and a typical workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Caption: Generalized experimental workflow for NMR analysis.

References

Mass Spectrometry of 1-(2-Bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(2-Bromophenyl)ethanol. It details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, and outlines a general experimental protocol for its analysis, serving as a vital resource for researchers in drug development and related scientific fields.

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules like this compound. In the ion source of a mass spectrometer, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable information about the compound's structure.

For this compound (C8H9BrO, Molecular Weight: 201.06 g/mol )[1][2], the fragmentation is influenced by the presence of the aromatic ring, the hydroxyl group, and the bromine atom. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration[3][4]. For halogenated compounds, the loss of the halogen atom is a common fragmentation event[3]. The presence of bromine is also significant due to its two abundant isotopes, 79Br and 81Br, which are in a roughly 1:1 ratio. This isotopic distribution results in a characteristic M+2 peak for any fragment containing a bromine atom.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on common fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance |

| 200/202 | [C8H9BrO]+• (Molecular Ion) | C6H4(Br)CH(OH)CH3 | Low |

| 185/187 | [C7H6Br]+ | C6H4(Br)CH2 | High |

| 183 | [C8H7O]+ | C6H5CH(OH)CH=CH | Moderate |

| 121 | [C8H9O]+ | C6H5CH(OH)CH3 | Moderate |

| 105 | [C7H7O]+ | C6H5CO | Moderate |

| 91 | [C7H7]+ | C7H7 (Tropylium ion) | Moderate |

| 77 | [C6H5]+ | C6H5 | Moderate |

| 43 | [C2H3O]+ | CH3CO | High |

Key Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways:

-

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the methyl group can break, leading to the loss of a methyl radical (•CH3) and the formation of a resonance-stabilized cation at m/z 185/187.

-

Dehydration: The loss of a water molecule (H2O) from the molecular ion can occur, resulting in an ion at m/z 182/184.

-

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 121.

-

Benzylic Cleavage: Fragmentation of the bond between the aromatic ring and the ethanol side chain can lead to the formation of a bromophenyl radical and a [C2H5O]+ ion at m/z 45, or a bromophenyl cation at m/z 156/158 and an ethanol radical.

-

Formation of Tropylium Ion: Rearrangement and loss of a neutral molecule can lead to the formation of the stable tropylium ion at m/z 91.

Below is a diagram illustrating the primary fragmentation pathways of this compound.

Experimental Protocols

This section outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For analysis of the pure compound, dissolve a small amount in a suitable solvent to a final concentration within the calibrated range.

GC-MS Instrumentation and Conditions

A typical GC-MS system suitable for this analysis would be an Agilent 6890N GC coupled with a 5973 MSD or a similar instrument.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 40-450 amu |

| Solvent Delay | 3 min |

Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. The data can then be processed using the instrument's software to identify the molecular ion and major fragment ions. Comparison of the obtained spectrum with a spectral library can aid in confirmation of the compound's identity.

Below is a diagram illustrating a general experimental workflow for the GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound provides a detailed fingerprint of the molecule, enabling its unambiguous identification. The predictable fragmentation patterns, including alpha-cleavage, dehydration, and loss of the bromine atom, are key to its structural elucidation. The experimental protocol outlined in this guide provides a robust starting point for researchers to develop and validate their own methods for the analysis of this compound and other related substances in various matrices. This information is critical for professionals in drug development and quality control who rely on accurate and reliable analytical techniques.

References

In-Depth Technical Guide: Physical Properties of Racemic 1-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 1-(2-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a stereocenter and a reactive bromine atom on the phenyl ring, allows for a variety of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the physical and spectroscopic properties of racemic this compound, along with detailed experimental protocols for its synthesis, purification, and chiral resolution.

Physicochemical Properties

Quantitative data for the physical properties of this compound are summarized below. It is important to note that while data for the individual enantiomers are available, specific experimental values for the racemic mixture are not extensively reported in the literature. The properties of a racemic mixture, particularly the melting point, can differ from those of its constituent enantiomers.

Table 1: Physical Properties of this compound Enantiomers

| Property | (R)-1-(2-Bromophenyl)ethanol | (S)-1-(2-Bromophenyl)ethanol | Racemic this compound |

| Molecular Formula | C₈H₉BrO | C₈H₉BrO | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1][2] | 201.06 g/mol | 201.06 g/mol [3] |

| Appearance | White to light yellow solid[4] | - | - |

| Melting Point | 54-56 °C[4] | 56-58 °C | Not explicitly reported; expected to be a solid at room temperature. |

| Boiling Point | 243.5 °C (Predicted)[4] | 128 °C at 15 mmHg | Not explicitly reported. |

| Density | 1.470 g/cm³ (Predicted)[4] | - | Not explicitly reported. |

| Optical Rotation | [α]₂₂/D +54° (c=1 in chloroform)[4] | - | 0° (by definition) |

Table 2: Solubility Profile of this compound (Inferred)

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dichloromethane | Soluble[5] |

| Ethyl Acetate | Soluble |

| Hexane | Sparingly soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectra available, though may correspond to individual enantiomers.[1] |

| ¹³C NMR | Spectra available, though may correspond to individual enantiomers.[1] |

| Infrared (IR) | Spectra available.[1][3] |

| Mass Spectrometry (MS) | GC-MS data available.[1] |

| Crystallography | Crystal structure data is available for the (S)-enantiomer.[5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and resolution of racemic this compound are provided below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of Racemic this compound via Reduction of 2-Bromoacetophenone

This protocol describes the synthesis of racemic this compound by the reduction of 2-bromoacetophenone using sodium borohydride.

Materials:

-

2-Bromoacetophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoacetophenone in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

Protocol 2: Purification by Column Chromatography

The crude product can be purified by flash column chromatography.

Materials:

-

Crude racemic this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified racemic this compound.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic this compound using a chiral resolving agent such as (+)-tartaric acid.[6]

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol or another suitable solvent

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the racemic this compound in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, then in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

To recover the enantiomerically enriched alcohol, treat the crystalline diastereomeric salt with a base (e.g., 1 M NaOH) to neutralize the tartaric acid.

-

Extract the liberated alcohol with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the resolved alcohol should be determined by chiral HPLC or by measuring the optical rotation.

Mandatory Visualizations

Experimental Workflow: Synthesis and Resolution of this compound

Caption: Workflow for the synthesis, purification, and chiral resolution of this compound.

References

- 1. (R)-1-(2-bromophenyl)ethanol | C8H9BrO | CID 2734868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-(2-Bromophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(2-Bromophenyl)ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)ethanol, a key chemical intermediate. It covers its chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis and chiral resolution, and its applications in organic synthesis and drug development.

Chemical Identity and Synonyms

This compound is a chiral aromatic alcohol. The racemic mixture and its individual enantiomers are key building blocks in the synthesis of more complex molecules.

| Identifier | Racemic this compound | (R)-1-(2-Bromophenyl)ethanol | (S)-1-(2-Bromophenyl)ethanol |

| CAS Number | 5411-56-3[1] | 76116-20-6[2] | 114446-55-8 |

| IUPAC Name | This compound[1] | (1R)-1-(2-bromophenyl)ethanol[2] | (1S)-1-(2-bromophenyl)ethanol |

| Molecular Formula | C₈H₉BrO[1] | C₈H₉BrO[2] | C₈H₉BrO |

| Synonyms | 2-Bromo-alpha-methylbenzyl alcohol, o-bromo-1-phenylethanol, 2-Bromophenyl methyl carbinol[1] | (R)-(+)-2-Bromo-alpha-methylbenzyl alcohol, (1R)-1-(2-bromophenyl)ethan-1-ol[2] | (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol, (1S)-1-(2-bromophenyl)ethan-1-ol |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Melting Point | 54-56 °C (for (R)-enantiomer) | |

| Boiling Point | 128 °C at 15 mmHg (for (S)-enantiomer) | |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic, methine, and methyl protons. | [1][2][3][4][5] |

| ¹³C NMR (CDCl₃) | Signals for aromatic carbons, methine carbon, and methyl carbon. | [1][2][3][4][5] |

| Infrared (IR) | Characteristic peaks for O-H and C-Br stretching. | [1][2][3][4][5] |

| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [1][2] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of racemic this compound from 2-bromobenzaldehyde using a Grignard reagent. This method is a standard and reliable way to form the carbon-carbon bond required for the ethanol side chain.

Materials:

-

2-bromobenzaldehyde

-

Methyl iodide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, the remaining methyl iodide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-bromobenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Chiral Resolution of this compound

This protocol outlines a general method for the separation of the racemic mixture of this compound into its individual enantiomers using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Add the solution of the resolving agent to the solution of the racemic alcohol.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. For complete crystallization, the flask can be cooled further in an ice bath or refrigerator.

-

Separation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor contains the more soluble diastereomer.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add a sodium bicarbonate solution to neutralize the chiral acid. Extract the liberated enantiomerically enriched alcohol with diethyl ether.

-

Purification and Analysis: Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent. The enantiomeric excess (e.e.) of the resolved alcohol should be determined by chiral HPLC or by measuring its specific rotation. The other enantiomer can be recovered from the mother liquor by a similar work-up procedure.

Caption: Workflow for the chiral resolution of this compound.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the chiral alcohol moiety can be a key structural element for biological activity.

-

Building Block for Chiral Ligands: The enantiomerically pure forms of this compound can be used in the synthesis of chiral ligands for asymmetric catalysis.

-

Intermediate in Pharmaceutical Synthesis: Brominated phenyl-ethanol scaffolds are found in various biologically active molecules. For instance, related compounds are used in the synthesis of anti-inflammatory agents and endothelin receptor antagonists. The 2-bromophenyl group can be a precursor to other functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the construction of diverse molecular architectures.

-

Probes for Mechanistic Studies: The well-defined structure of this compound makes it a useful model compound for studying reaction mechanisms in organic and medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of (S)-(+)-1-(2-Bromophenyl)ethanol

This technical guide provides a comprehensive overview of the crystal structure of (S)-(+)-1-(2-Bromophenyl)ethanol, a compound of interest in crystallization studies and as a potential ligand for transition metal complexes. This document details the crystallographic data, experimental protocols for crystallization and structure determination, and key structural features.

Introduction

(S)-(+)-1-(2-Bromophenyl)ethanol (C₈H₉BrO) is a chiral aromatic alcohol. Understanding its three-dimensional structure is crucial for applications in stereoselective synthesis, coordination chemistry, and drug design. This guide summarizes the definitive crystal structure analysis, providing researchers with the necessary data and methodologies for their work. The structure reveals two independent molecules in the asymmetric unit, which form zigzag chains through intermolecular hydrogen bonding.[1][2]

Crystallographic Data

The crystal structure of (S)-(+)-1-(2-Bromophenyl)ethanol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₉BrO |

| Formula Weight | 201.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature | 193(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Unit cell dimensions | a = 7.3235(6) Å |

| b = 11.9440(11) Å | |

| c = 19.3583(18) Å | |

| Volume | 1693.3(3) ų |

| Z | 8 |

| Density (calculated) | 1.577 Mg/m³ |

| Absorption coefficient (μ) | 4.79 mm⁻¹ |

| Crystal size | 0.20 × 0.08 × 0.08 mm |

| F(000) | 800 |

Data sourced from Staples & Medley (2008).[1]

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections collected | 12365 |

| Independent reflections | 4195 [R(int) = 0.027] |

| Reflections with I > 2σ(I) | 3420 |

| Goodness-of-fit (S) on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R1 = 0.033 |

| R indices (all data) | wR2 = 0.080 |

| Absolute structure parameter | -0.004(10) |

| Largest diff. peak and hole | 0.67 and -0.33 e.Å⁻³ |

Data sourced from Staples & Medley (2008).[1]

Experimental Protocols

3.1. Synthesis and Crystallization

The (S)-(+)-1-(2-Bromophenyl)ethanol compound was obtained commercially from Aldrich.[1] Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a dichloromethane solution.[1]

An alternative enzymatic synthesis method involves the reaction of racemic ±-1-(2-bromophenyl)ethanol with an enzyme (Amano CES lipase) and tributyrin.[3] The reaction mixture is agitated at 35°C for 15 days.[3] The enzyme is then filtered off, and the filtrate is concentrated and purified by silica gel chromatography to yield (S)-1-(2-bromophenyl)ethanol.[3]

3.2. X-ray Data Collection and Structure Solution

A suitable crystal was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected at a temperature of 193 K using Mo Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1]

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were located in difference Fourier maps and refined isotropically.[1] The absolute configuration was determined using the Flack parameter.[1]

Below is a workflow diagram illustrating the crystallographic analysis process.

Structural Analysis and Key Features

The asymmetric unit of (S)-(+)-1-(2-Bromophenyl)ethanol contains two independent molecules.[1] The most significant feature of the crystal packing is the presence of intermolecular O—H⋯O hydrogen bonds.[1] These interactions link the molecules into zigzag chains that propagate along the crystallographic direction.[1] This hydrogen bonding network is a key factor influencing the crystallization behavior and the overall packing of the molecules in the solid state.[1]

The diagram below illustrates the hydrogen bonding pattern between the two independent molecules (A and B) in the crystal lattice, forming the characteristic zigzag chain.

Conclusion

The crystal structure of (S)-(+)-1-(2-Bromophenyl)ethanol has been unambiguously determined. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The defined solid-state structure, particularly the hydrogen bonding network, offers insights for further studies in crystal engineering and the design of new materials.

References

An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 1-(2-Bromophenyl)ethanol, a valuable secondary alcohol intermediate in various synthetic applications. The document details the reaction mechanism, provides established experimental protocols, summarizes quantitative data, and includes visualizations of the core processes.

Core Concepts: The Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone. The synthesis of this compound is typically achieved through the reaction of 2-bromobenzaldehyde with methylmagnesium bromide. The Grignard reagent, in this case, methylmagnesium bromide, is a potent nucleophile and a strong base, necessitating anhydrous (dry) reaction conditions to prevent protonolysis by water or other protic solvents.

Reaction Mechanism

The synthesis of this compound via the Grignard reaction proceeds in two main stages: the formation of the Grignard reagent (if not commercially available) and the subsequent nucleophilic addition to the carbonyl compound, followed by an acidic workup.

Step 1: Formation of the Grignard Reagent (Methylmagnesium Bromide)

Methylmagnesium bromide is prepared by the reaction of methyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium metal undergoes an oxidative insertion into the carbon-halogen bond.

Step 2: Nucleophilic Addition to 2-Bromobenzaldehyde

The highly polar carbon-magnesium bond of the Grignard reagent results in a nucleophilic carbon atom. This carbanion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The pi-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate.

Step 3: Protonation (Aqueous Workup)

The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This protonates the alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts.

Visualization of the Reaction Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are critical for the success of the reaction.

Preparation of Methylmagnesium Bromide (if not commercially available)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), and a pressure-equalizing dropping funnel. The system is flushed with an inert gas.

-

Reaction Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A small portion of a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.

-

Grignard Reagent Formation: The remaining solution of methyl bromide in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

Synthesis of this compound

-

Reaction Setup: The flask containing the prepared methylmagnesium bromide solution is cooled in an ice bath.

-

Aldehyde Addition: A solution of 2-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignar reagent solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Visualization of the Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Methylmagnesium Bromide | CH₃MgBr | 119.24 |

| This compound | C₈H₉BrO | 201.06 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Molar Ratio (Aldehyde:Grignard) | 1 : 1.2 |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Workup Reagent | Saturated Aqueous NH₄Cl |

| Expected Yield | 70-90% (based on analogous reactions) |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (dd, 1H), 7.35 (td, 1H), 7.15 (td, 1H), 5.20 (q, 1H), 2.50 (d, 1H, OH), 1.50 (d, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.8, 132.7, 128.8, 127.7, 127.4, 122.0, 70.3, 25.1 |

| IR (KBr, cm⁻¹) | ν: 3350-3400 (O-H stretch, broad), 3060 (Ar C-H stretch), 2970 (Alkyl C-H stretch), 1050 (C-O stretch) |

Safety Considerations

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere in anhydrous conditions.

-

Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.

-

Brominated aromatic compounds can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding and practical framework for the synthesis of this compound using the Grignard reaction. For specific applications, further optimization of reaction conditions may be necessary.

An In-depth Technical Guide on the Solubility of 1-(2-Bromophenyl)ethanol in Common Organic Solvents

Introduction

Physicochemical Properties of 1-(2-Bromophenyl)ethanol

The solubility of a compound is influenced by its intrinsic physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 243.5 ± 0.0 °C (Predicted) | [1] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.01 ± 0.20 (Predicted) | [1] |

| CAS Number | 5411-56-3 | [2] |

Experimental Protocols for Solubility Determination

The absence of published quantitative solubility data for this compound necessitates experimental determination. The following are detailed protocols for two standard methods: the shake-flask method for thermodynamic solubility and high-throughput screening for kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[4] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid ensures that the solution will be saturated.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to separate the solid from the saturated solution.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5][6] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[5]

Materials:

-

This compound stock solution in dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader with UV-Vis or nephelometric detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. The addition is typically done rapidly to induce precipitation.

-

Incubation: Shake the microplate for a short period (e.g., 1-2 hours) at a controlled temperature.[7]

-

Detection: Determine the concentration of the dissolved compound. This can be done by:

-

Direct UV-Vis Measurement: After centrifugation of the plate to pellet the precipitate, the absorbance of the supernatant is measured.

-

Nephelometry: The amount of scattered light due to precipitated particles is measured.[7]

-

LC-MS Analysis: For higher accuracy, an aliquot of the supernatant can be analyzed by LC-MS.[7]

-

-

Data Analysis: The kinetic solubility is determined by comparing the measured concentration to a calibration curve.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Logical workflow for the experimental determination of solubility.

References

- 1. 76116-20-6 CAS MSDS ((R)-1-(2-BROMOPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(2-bromophenyl)ethanol | C8H9BrO | CID 2734868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]